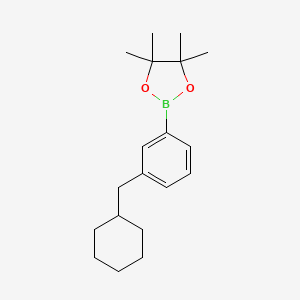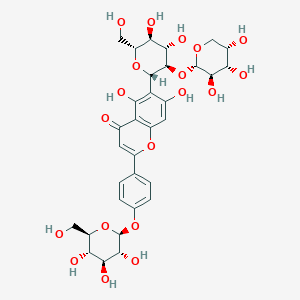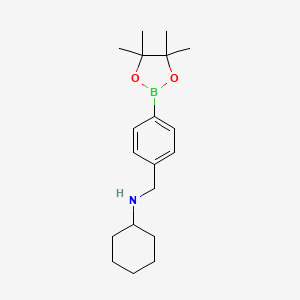
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate
Descripción general
Descripción
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a synthetic compound that belongs to the family of difluoroacetate esters. It is known for its high reactivity and is often used as a source of difluoromethylene groups in synthesis experiments. It appears as a white to yellow solid, or colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is C10H9F2NO4 . The InChI code is 1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 . The molecular weight is 245.18 g/mol .Physical And Chemical Properties Analysis
The boiling point of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is 380.9 °C at 760 mmHg . The flash point is 184.2 °C . The density is not available . It is stored in a dry room at room temperature .Aplicaciones Científicas De Investigación
Drug Discovery
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate has potential applications in drug discovery. It can be used as a building block in the synthesis of various pharmaceutical compounds.
Material Synthesis
This compound can also be used in material synthesis. Its unique properties make it a valuable component in the creation of new materials with specific characteristics.
Cancer Research
In cancer research, specifically in the study of Non-Small Cell Lung Cancer (NSCLC), Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate has shown promising results . It was found to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Research and Development
In general, Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a valuable compound in research and development. Its intriguing properties make it a subject of interest in various scientific research fields.
Mecanismo De Acción
Target of Action
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a synthetic compound that primarily targets the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in cell proliferation, migration, and survival, making it a key target in cancer research .
Mode of Action
This compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The EGFR/PI3K/AKT/mTOR pathway is a key biochemical pathway affected by Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate . This pathway is involved in cell growth, proliferation, and survival. By suppressing this pathway, the compound can inhibit these processes, leading to a decrease in the growth and spread of cancer cells .
Result of Action
The primary result of the action of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is the inhibition of proliferation, migration, and invasion of cancer cells . It has also been shown to induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-5-3-4-6-8(7)13(15)16/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQLOOXTLNMEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

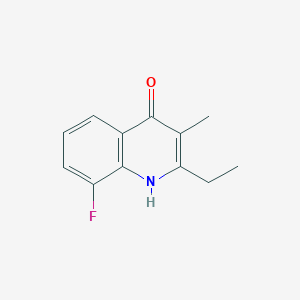

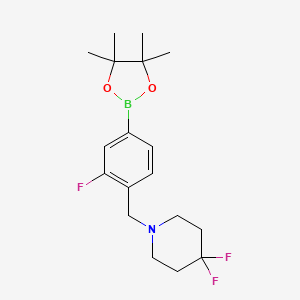
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)
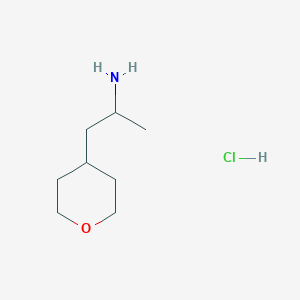

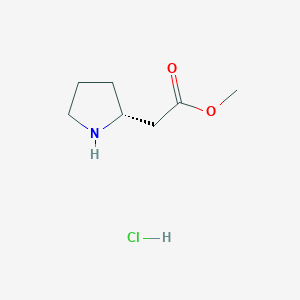
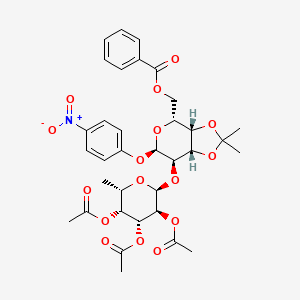

![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
